![molecular formula C22H16Cl3N7O6 B1684363 羧酰胺三唑乳清酸 CAS No. 187739-60-2](/img/structure/B1684363.png)
羧酰胺三唑乳清酸
描述
羧酰胺三唑乳清酸盐是一种新颖的化合物,在癌症研究领域引起了广泛关注。 它是羧酰胺三唑的乳清酸盐形式,羧酰胺三唑是一种口服生物利用度高的、以其抗肿瘤、抗炎和抗血管生成特性而闻名的小分子 。 羧酰胺三唑乳清酸盐在临床前和临床研究中显示出抑制肿瘤生长和调节钙依赖性信号通路的能力的希望 。
科学研究应用
羧酰胺三唑乳清酸盐具有广泛的科学研究应用,包括:
作用机制
羧酰胺三唑乳清酸盐通过抑制非电压依赖性钙通道和钙通道介导的信号通路来发挥其作用。这种抑制作用会破坏钙依赖性过程,这些过程对于细胞增殖和血管生成至关重要。 该化合物还调节多种酪氨酸激酶信号通路,有助于其抗肿瘤活性 。 分子靶标包括血管内皮生长因子 (VEGF) 和参与肿瘤生长和存活的其他关键蛋白 。
类似化合物:
独特性: 羧酰胺三唑乳清酸盐因其与羧酰胺三唑相比,具有更高的口服生物利用度和更低的毒性而脱颖而出。 它能够调节多种信号通路,以及在各种癌症模型中的有效性,突出了其作为多功能治疗剂的潜力 。
生化分析
Biochemical Properties
Carboxyamidotriazole Orotate acts as a cellular inhibitor of nonvoltage-operated calcium channels and calcium channel-mediated signaling pathways . It interacts with various enzymes and proteins, modulating multiple cell-signaling pathways . The nature of these interactions is primarily inhibitory, leading to a decrease in calcium signal transduction necessary for certain cellular processes .
Cellular Effects
Carboxyamidotriazole Orotate has a profound impact on various types of cells and cellular processes. It influences cell function by modulating calcium signal transduction, which is crucial for many cellular processes . This includes an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Carboxyamidotriazole Orotate involves its binding interactions with non–voltage-dependent calcium channels . This leads to inhibition of calcium signal transduction, which in turn can cause changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Carboxyamidotriazole Orotate have been observed to change over time . It has shown stability and slow degradation, with long-term effects on cellular function observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Carboxyamidotriazole Orotate vary with different dosages in animal models . Lower dosages have been found to inhibit tumor cell proliferation, while higher doses can lead to significant gastrointestinal and neurotoxicities .
Metabolic Pathways
Carboxyamidotriazole Orotate is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can affect metabolic flux and metabolite levels, primarily through its inhibition of calcium signal transduction .
Transport and Distribution
Carboxyamidotriazole Orotate is transported and distributed within cells and tissues in a manner that is yet to be fully understood . It is believed to interact with certain transporters or binding proteins, which may affect its localization or accumulation .
Subcellular Localization
It is believed to be directed to specific compartments or organelles by certain targeting signals or post-translational modifications .
准备方法
合成路线和反应条件: 羧酰胺三唑乳清酸盐是通过使羧酰胺三唑与乳清酸反应而合成的。该反应通常涉及将羧酰胺三唑溶解在合适的溶剂中,例如二甲基亚砜 (DMSO),然后加入乳清酸。 将混合物在室温下搅拌,直到反应完成,然后通过过滤分离产物,并通过重结晶进行纯化 。
工业生产方法: 羧酰胺三唑乳清酸盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以确保高产率和纯度。 使用自动化反应器和连续流动系统可以提高生产过程的效率 。
化学反应分析
反应类型: 羧酰胺三唑乳清酸盐会发生各种化学反应,包括:
氧化: 羧酰胺三唑乳清酸盐可以被氧化形成相应的氧化物。
还原: 在特定条件下,它可以被还原以产生还原的衍生物。
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤素和烷基化试剂等试剂用于取代反应.
形成的主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生氧化物,而还原可以产生还原的衍生物 。
相似化合物的比较
Carboxyamidotriazole: The parent compound of Carboxyamidotriazole Orotate, known for its anti-tumor properties but with limited oral bioavailability.
Uniqueness: Carboxyamidotriazole Orotate stands out due to its improved oral bioavailability and reduced toxicity compared to Carboxyamidotriazole. Its ability to modulate multiple signaling pathways and its effectiveness in various cancer models highlight its potential as a versatile therapeutic agent .
生物活性
Carboxyamidotriazole orotate (CTO) is an innovative compound derived from carboxyamidotriazole (CAI), designed to enhance bioavailability and therapeutic efficacy while minimizing toxicity. This article delves into the biological activity of CTO, focusing on its mechanisms, preclinical and clinical findings, and its potential as an anticancer agent.
CTO functions primarily as an inhibitor of non-voltage-dependent calcium channels. By modulating calcium signaling pathways, it affects various receptor-mediated processes critical for tumor growth and angiogenesis. Key mechanisms include:
- Inhibition of Tyrosine Kinase Signaling : CTO disrupts multiple signaling pathways, including EGFR, MEK, RAS, and VEGF, which are vital for cancer cell proliferation and survival .
- Anti-Angiogenic Properties : It reduces endothelial cell proliferation and diminishes vascular endothelial growth factor (VEGF) expression, which is crucial for tumor vascularization .
- Augmentation of Apoptosis : CTO has been shown to decrease cell viability and promote apoptosis in resistant cancer cell lines by down-regulating the Bcr-Abl protein and inhibiting various phosphorylation events .
Efficacy in Cancer Models
CTO has demonstrated significant antitumor activity in various preclinical models:
- In chronic myeloid leukemia (CML) xenograft models, CTO increased survival rates by inhibiting exosome-induced angiogenesis and promoting apoptosis in resistant CML cells .
- Studies indicate that CTO effectively targets both cancer cells and the tumor microenvironment, suggesting its dual role in cancer therapy .
Pharmacokinetics
CTO exhibits favorable pharmacokinetic properties:
- Bioavailability : Compared to CAI, CTO shows increased oral bioavailability and higher plasma concentrations without a corresponding increase in toxicity .
- Dosing Studies : In a Phase I trial, steady-state plasma levels were achieved within 12 days, with Cmax ranging from 636 ng/ml to 4870 ng/ml depending on the dosage .
Phase I Trials
In a Phase I clinical trial involving patients with advanced solid tumors, CTO was administered at escalating doses. Key findings included:
- Safety Profile : The most common treatment-related adverse events were grade 1/2 fatigue (51.8%), nausea (40.7%), and constipation (40.7%). No dose-limiting toxicities were reported at doses up to 481 mg/m² .
- Efficacy in Glioblastoma : A combination of CTO with temozolomide showed promising results in patients with glioblastoma or anaplastic gliomas. The 2-year progression-free survival rate was reported at 35%, with no significant increase in severe adverse effects compared to historical controls .
Chronic Myeloid Leukemia (CML)
In a study involving imatinib-resistant CML cell lines:
- CTO administration resulted in a significant reduction in cell viability and promoted apoptosis through the modulation of critical signaling pathways such as Bcr-Abl and ERK1/2 phosphorylation .
Glioblastoma Multiforme (GBM)
A recent trial combining CTO with temozolomide yielded:
属性
IUPAC Name |
5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole-4-carboxamide;2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl3N5O2.C5H4N2O4/c18-10-3-1-9(2-4-10)15(26)13-11(19)5-8(6-12(13)20)7-25-16(21)14(17(22)27)23-24-25;8-3-1-2(4(9)10)6-5(11)7-3/h1-6H,7,21H2,(H2,22,27);1H,(H,9,10)(H2,6,7,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWOBDDXRRBONM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2Cl)CN3C(=C(N=N3)C(=O)N)N)Cl)Cl.C1=C(NC(=O)NC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl3N7O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187739-60-2 | |
Record name | Carboxyamidotriazole orotate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187739602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CARBOXYAMIDOTRIAZOLE OROTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/776C212QQH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。